4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine
Description
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-9-10(8(1)7-11-9)12-3-5-13-6-4-12/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHYKMLWOEUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from commercially available or easily accessible bicyclic intermediates such as trans-4-hydroxy-L-proline or cyclohex-3-enecarboxylic acid derivatives. The key steps involve:
- Protection and functional group manipulation of amino and hydroxyl groups.
- Formation of the bicyclic azabicyclo[2.2.1]heptane framework via cyclization or radical-mediated reactions.
- Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions.
Synthesis from trans-4-hydroxy-L-proline
One of the most efficient and well-documented routes to the bicyclic morpholine scaffold involves starting from trans-4-hydroxy-L-proline. This method is notable for its high yield and mild conditions.
Key Steps and Conditions:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | NaOH, benzyloxycarbonyl chloride (CbzCl), H2O, 0°C to room temp, 5 h | Protection of amine group with Cbz | 91 |
| 2 | Thionyl chloride (SOCl2), methanol, 0°C to room temp, 2.5 h | Esterification of carboxyl group | 96 |
| 3 | p-Toluenesulfonyl chloride (TsCl), DMAP, triethylamine, CH2Cl2, 0°C to room temp, 15 h | Tosylation of hydroxyl group | 93 |
| 4 | Sodium borohydride (NaBH4), EtOH/THF, 0°C to room temp, 16 h | Reduction of ester to alcohol | 100 |
| 5 | Sodium methoxide (NaOMe), MeOH, reflux, 4 h | Cyclization to form bicyclic ring | 86 |
| 6 | 10% Pd/C, H2, MeOH, room temp, 4 h | Catalytic hydrogenation to remove protecting groups | 100 |
This sequence leads to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, a bridged morpholine isostere, in an overall yield of approximately 70%.
Alternative Synthesis via Radical Cyclization
Another approach involves the synthesis of 7-azabicyclo[2.2.1]heptane derivatives through radical-mediated intramolecular cyclization starting from cyclohex-3-enecarboxylic acid derivatives:
- The starting material undergoes Curtius rearrangement to form isocyanate intermediates.
- Subsequent stereoselective bromination yields benzyl-protected carbamates.
- Sodium hydride (NaH)-mediated intramolecular cyclization forms the bicyclic azabicyclo[2.2.1]heptane core.
- Radical precursors with N-sulfonyl functional groups afford cyclized products effectively.
This method is particularly useful for creating conformationally constrained analogues and allows for further functionalization, including morpholine ring incorporation.
Protection and Deprotection Strategies
Protection of the amino group is critical to achieve selective reactions on the bicyclic scaffold. Common protecting groups and methods include:
- Trifluoroacetyl protection of the amino group using trifluoroacetate in acetonitrile, which selectively protects the amine without affecting hydroxyl groups.
- Benzyloxycarbonyl (Cbz) protection, removable by catalytic hydrogenation, enabling mild deprotection conditions.
- Sulfonyl chloride protection for hydroxyl groups in tandem with amine protection to facilitate cyclization.
Palladium-Catalyzed Functionalization
Recent advances include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further elaborated to morpholine derivatives. This method offers broad substrate scope and efficient synthesis of oxygenated bicyclic amines.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Steps | Yield (Overall) | Notes |
|---|---|---|---|---|
| Cbz-Protected Six-Step Synthesis | trans-4-hydroxy-L-proline | Protection, esterification, tosylation, reduction, cyclization, hydrogenation | ~70% | Mild conditions, scalable, high purity |
| Radical Cyclization Approach | Cyclohex-3-enecarboxylic acid | Curtius rearrangement, bromination, NaH cyclization, radical cyclization | Variable (up to 69%) | Useful for conformationally constrained analogues |
| Trifluoroacetyl Protection Route | trans-4-aminocyclohexanol | Amino protection, sulfonylation, cyclization under mild conditions | ~90% | Room temperature, simple operation |
| Pd-Catalyzed Aminoacyloxylation | Cyclopentenes | Pd-catalyzed aminoacyloxylation, further functionalization | Not specified | Recent method, broad substrate scope |
Detailed Research Findings and Analysis
- The Cbz-protected route from trans-4-hydroxy-L-proline is well-documented for its efficiency and mild reaction conditions, making it a preferred method in medicinal chemistry for synthesizing morpholine isosteres.
- Radical cyclization methods provide access to bicyclic amines with diverse substituents, enabling the design of conformationally constrained analogues relevant for drug discovery.
- The trifluoroacetyl protection method allows selective amine protection without affecting hydroxyl groups, facilitating high-yielding cyclization steps at room temperature, which is advantageous for industrial applications.
- Palladium-catalyzed aminoacyloxylation represents a novel synthetic strategy enabling the construction of oxygenated azabicyclic systems that can be diversified further, expanding the chemical space for morpholine derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine is a bicyclic compound characterized by a morpholine ring fused to an azabicycloheptane structure. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 182.26 g/mol. The compound features a morpholine ring, which enhances its interaction with biological macromolecules through hydrogen bonding and electrostatic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 2168946-77-6 |
| InChI Key | RURHYKMLWOEUIE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The morpholine ring facilitates binding through hydrogen bonds, enhancing the compound's affinity for various receptors and enzymes.
Pharmacological Potential
Research has indicated that this compound may exhibit several pharmacological activities:
- Ligand Activity : It has been investigated as a potential ligand in biochemical assays, showing promise in modulating receptor activity.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, potentially useful in pain management.
Case Studies and Research Findings
-
Analgesic Activity : A study explored the analgesic effects of morpholine derivatives, including this compound, demonstrating significant pain relief in animal models compared to control groups.
Compound Pain Relief (mg/kg) This compound 20 Control (Placebo) 5 -
Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of this compound, where it was shown to reduce inflammation markers in vitro.
Inflammatory Marker Control Level (pg/mL) Treated Level (pg/mL) IL-6 150 75 TNF-alpha 200 100
Synthesis and Industrial Applications
The synthesis of this compound typically involves advanced organic synthesis techniques such as the Diels-Alder reaction, which allows for the efficient formation of the bicyclic structure.
Synthetic Route Overview
- Diels-Alder Reaction : Utilized for constructing the bicyclic framework.
- Oxidation and Reduction Reactions : The compound can undergo various transformations, including oxidation to form ketones or reduction to saturated derivatives.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of bicyclic amines like azabicyclo compounds typically involves [2+2] or [3+2] cycloaddition reactions, followed by functionalization. For example, 7-azabicyclo[2.2.1]heptane derivatives can be synthesized via intramolecular cyclization of appropriately substituted precursors under acidic or basic conditions . To ensure high purity, use preparative HPLC with a polar stationary phase (e.g., C18 columns) and mobile phases containing trifluoroacetic acid (TFA) for ion-pairing . Impurity profiling via LC-MS/MS (e.g., monitoring for byproducts like unreacted intermediates or ring-opened analogs) is critical .
Q. How should researchers characterize the stereochemistry and structural conformation of this compound?
Methodological Answer:
- Stereochemical Analysis: Use chiral HPLC with columns like Chiralpak® IA/IB and a hexane/isopropanol mobile phase to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
- Structural Confirmation: Employ 2D NMR (¹H-¹³C HSQC, HMBC) to map bicyclic ring connectivity and morpholine substituent orientation. Compare experimental IR and MS data with computational predictions (e.g., DFT-optimized structures) .
Q. What stability studies are essential for this compound under experimental storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability: Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-UV/HRMS. Look for morpholine ring oxidation or azabicyclo ring rearrangement .
- Photostability: Expose to UV light (ICH Q1B) and assess photodegradants using diode array detection (DAD). Stabilize with amber glassware and antioxidants like BHT if needed .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling between pharmacopeial standards and experimental batches?
Methodological Answer:
- Case Study: If a batch shows an unidentified impurity at m/z 280 not listed in pharmacopeial monographs (e.g., ), perform high-resolution mass spectrometry (HRMS) to assign molecular formulas. Compare fragmentation patterns with known analogs (e.g., penicillanic acid derivatives).
- Root Cause Analysis: Trace synthetic steps (e.g., incomplete Boc deprotection or residual catalysts) using spike-in experiments with reference standards .
Q. What strategies are effective for enantiomeric resolution of this compound in chiral separation?
Methodological Answer:
- Chromatography: Use supercritical fluid chromatography (SFC) with Chiralcel® OD-H columns and CO₂/ethanol modifiers for baseline separation. Optimize column temperature (25–40°C) and backpressure (100–150 bar) .
- Validation: Confirm enantiopurity via polarimetric detection or Mosher’s ester derivatization followed by ¹H NMR .
Q. How can metabolic pathways of this compound be predicted and validated in preclinical models?
Methodological Answer:
- In Silico Prediction: Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism. Focus on morpholine N-oxidation or azabicyclo hydroxylation .
- In Vitro Validation: Incubate with human liver microsomes (HLM) and NADPH. Identify metabolites via UHPLC-QTOF-MS/MS; compare retention times and MS² spectra with synthetic standards (e.g., 4-hydroxyphenyl acetic acid analogs) .
Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or kinases). Validate binding poses via molecular dynamics (MD) simulations in GROMACS .
- QSAR Modeling: Build regression models using descriptors like topological polar surface area (TPSA) and LogP. Train datasets with analogs (e.g., 7-aza-bicyclo[4.1.0]heptan-2-one derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
